N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 868230-36-8
VCID: VC5108752
InChI: InChI=1S/C15H10ClFN2OS/c1-8-11(16)5-6-12-13(8)18-15(21-12)19-14(20)9-3-2-4-10(17)7-9/h2-7H,1H3,(H,18,19,20)
SMILES: CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)F)Cl
Molecular Formula: C15H10ClFN2OS
Molecular Weight: 320.77

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide

CAS No.: 868230-36-8

Cat. No.: VC5108752

Molecular Formula: C15H10ClFN2OS

Molecular Weight: 320.77

* For research use only. Not for human or veterinary use.

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide - 868230-36-8

Specification

CAS No. 868230-36-8
Molecular Formula C15H10ClFN2OS
Molecular Weight 320.77
IUPAC Name N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide
Standard InChI InChI=1S/C15H10ClFN2OS/c1-8-11(16)5-6-12-13(8)18-15(21-12)19-14(20)9-3-2-4-10(17)7-9/h2-7H,1H3,(H,18,19,20)
Standard InChI Key UNMYKRLJWJQMFE-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)F)Cl

Introduction

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a synthetic organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structural arrangement, featuring a benzothiazole moiety substituted with a chloro and methyl group, linked to a 3-fluorobenzamide structure. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds within the benzothiazole class.

Synthesis and Characterization

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide typically involves the reaction of 5-chloro-4-methyl-1,3-benzothiazol-2-amine with 3-fluorobenzoyl chloride in the presence of a base. Characterization of the compound can be achieved using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

TechniquePurpose
NMR (¹H, ¹³C)Structural confirmation
MSMolecular weight determination

Biological Activity

Compounds within the benzothiazole class are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While specific data on N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide is not available, similar compounds have shown promising results in these areas.

Biological ActivityPotential Applications
AntimicrobialTreatment of bacterial infections
AnticancerInhibition of cancer cell growth
Anti-inflammatoryManagement of inflammatory diseases

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator